2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl 4-methylphenyl ether
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-(4-methylphenoxy)-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2OS/c1-15-6-12-18(13-7-15)26-21-19-4-2-3-5-20(19)24-22(25-21)27-14-16-8-10-17(23)11-9-16/h6-13H,2-5,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOIJQFQCPKBPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC3=C2CCCC3)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl 4-methylphenyl ether (CAS No. 338776-90-2) is a member of the quinazoline family, known for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
- Molecular Formula: C15H15ClN2OS
- Molecular Weight: 306.81 g/mol
- Structure: The compound features a quinazoline core with a chlorobenzyl sulfanyl group and a methylphenyl ether substituent.
Synthesis
The synthesis of this compound involves multi-step organic reactions, typically starting from readily available quinazoline derivatives. The introduction of the chlorobenzyl sulfanyl group is crucial for enhancing biological activity.
Biological Activity Overview
The biological activities of the compound have been evaluated in various studies, focusing on antimicrobial, anti-inflammatory, and COX inhibitory properties.
Antimicrobial Activity
Research indicates that derivatives of quinazoline compounds exhibit significant antibacterial properties. For instance:
- In vitro studies have shown that related compounds demonstrate potent activity against strains such as MRSA, E. coli, and K. pneumoniae .
- The compound's structure suggests potential interactions with bacterial enzymes or receptors, which may inhibit bacterial growth.
Anti-inflammatory Activity
The anti-inflammatory properties are attributed to the compound's ability to inhibit cyclooxygenase (COX) enzymes:
- Compounds similar to this one have shown selective inhibition of COX-2 over COX-1, indicating a lower risk of gastrointestinal side effects .
- The selectivity index (SI) for COX-2 inhibition has been reported to be significantly higher than traditional anti-inflammatory drugs like indomethacin .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of quinazoline derivatives:
- Study on Antibacterial Efficacy :
- Cyclooxygenase Inhibition :
Data Table: Biological Activities of Related Compounds
| Compound Name | Antibacterial Activity (%) | COX-2 Inhibition (IC50 µM) | Selectivity Index |
|---|---|---|---|
| Compound A | 85.76 | 0.10 | 132 |
| Compound B | 97.76 | 0.31 | 31.29 |
| Compound C | 66.69 | 0.13 | >30 |
Q & A
Basic: What are the key considerations for synthesizing this compound with high purity and yield?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the tetrahydroquinazoline core. Critical steps include:
- Thioether linkage formation : Reacting a mercapto-quinazoline precursor (e.g., 2-mercapto-5,6,7,8-tetrahydroquinazolin-4-one) with 4-chlorobenzyl chloride under basic conditions (e.g., KOH in ethanol) to introduce the sulfanyl group .
- Etherification : Coupling the intermediate with 4-methylphenol via nucleophilic aromatic substitution or Mitsunobu reaction, requiring anhydrous conditions and catalysts like CuI or Pd-based systems .
Optimization factors : - Solvent polarity (ethanol or DMF for solubility vs. side reactions).
- Temperature control (60–80°C for thioether formation; room temperature for etherification).
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
Basic: Which spectroscopic and crystallographic methods are essential for structural confirmation?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.4 ppm for chlorobenzyl; methyl protons at δ 2.3–2.5 ppm) .
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the tetrahydroquinazoline ring .
- Infrared (IR) Spectroscopy : Validate sulfanyl (C–S stretch ~600–700 cm⁻¹) and ether (C–O–C ~1200 cm⁻¹) groups .
- X-ray Crystallography : Determine dihedral angles between aromatic rings (e.g., ~30–45° for chlorobenzyl and quinazoline), influencing steric interactions .
Basic: How is the compound’s preliminary biological activity assessed in vitro?
Answer:
- Anticancer assays : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. IC50 values are compared to controls like doxorubicin .
- Enzyme inhibition : Test against kinases (e.g., EGFR) via fluorescence-based assays to identify binding affinity (Ki values) .
- Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Note : Use DMSO as a solubilizing agent (<0.1% final concentration to avoid cytotoxicity) .
Advanced: What mechanistic insights explain its reactivity in substitution and oxidation reactions?
Answer:
- Substitution reactions :
- The sulfanyl group acts as a nucleophile, reacting with alkyl halides (e.g., methyl iodide) in DMF/K2CO3 to form sulfonium salts .
- Chlorine on the benzyl ring undergoes SNAr with amines (e.g., piperidine) under microwave-assisted conditions .
- Oxidation pathways :
- H2O2 oxidizes the sulfanyl group to sulfoxide (controlled stoichiometry) or sulfone (excess oxidizer) .
- Stability of the quinazoline ring under oxidation depends on electron-withdrawing substituents .
Methodological tip : Monitor reaction progress via TLC (silica, UV-active spots) and LC-MS for intermediate characterization .
Advanced: How can structure-activity relationship (SAR) studies optimize its bioactivity?
Answer:
- Modify substituents :
- Pharmacophore mapping :
- Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with EGFR’s ATP-binding pocket) .
- Compare with analogs (e.g., 4-{[(7-chloro-1,5-benzothiazepin-4-yl)sulfanyl]methyl}phenyl ether) to isolate critical moieties .
Validation : Synthesize derivatives and correlate logP values (HPLC-measured) with cytotoxicity .
Advanced: How to resolve contradictions in reported biological activity across studies?
Answer:
- Experimental variables :
- Cell line variability (e.g., MCF-7 vs. HeLa) may reflect differences in target expression .
- Assay conditions (e.g., serum content in media altering compound stability) .
- Data normalization :
- Use internal controls (e.g., staurosporine for kinase assays) and standardize IC50 calculations (four-parameter logistic model) .
- Meta-analysis :
- Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
- Validate via orthogonal assays (e.g., Western blot for apoptosis markers if MTT results are ambiguous) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
